molecular formula C11H14O2S B2903663 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one CAS No. 2249724-46-5

1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one

Cat. No.: B2903663
CAS No.: 2249724-46-5
M. Wt: 210.29
InChI Key: WAYSWMHWGLUTFS-UHFFFAOYSA-N
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Description

1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one: is an organic compound with the molecular formula C11H14O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one typically involves the reaction of 2-methoxy-2-phenylethanol with ethanethioic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include sulfur-containing compounds and acid catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester to the corresponding alcohol and thiol.

    Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thioesters or ethers.

Scientific Research Applications

Chemistry: 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include the formation of covalent bonds with active site residues or altering the conformation of the target proteins.

Comparison with Similar Compounds

  • S-phenyl ethanethioate
  • 2-Methoxy-2-phenylethanol
  • Ethanethioic acid, S-(2-methoxyphenyl) ester

Uniqueness: 1-[(2-methoxy-2-phenylethyl)sulfanyl]ethan-1-one is unique due to its specific structural features, such as the methoxy group and the phenylethyl moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development.

Properties

IUPAC Name

S-(2-methoxy-2-phenylethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9(12)14-8-11(13-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYSWMHWGLUTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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